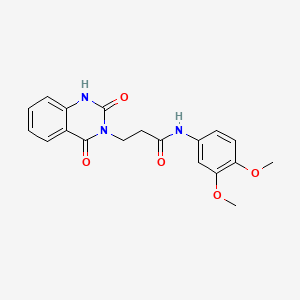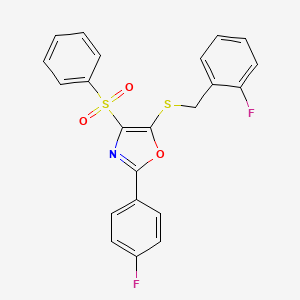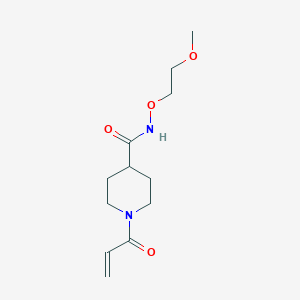
N-(3,4-二甲氧基苯基)-3-(2,4-二氧代-1H-喹唑啉-3-基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of quinazoline derivatives, including N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, often involves strategies utilizing alkenyl and alkynyl substituents on the pyrimidinone nucleus. These strategies leverage the structural and electronic effects of reagents on the regio- and stereoselectivity of cyclizations, enabling the construction of complex polyheterocyclic structures through efficient synthetic pathways (Vaskevych, Dekhtyar, & Vovk, 2023).
Molecular Structure Analysis
Quinazoline derivatives display a variety of molecular architectures due to their capacity to incorporate fused aromatic or heteroaromatic rings. The structure of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide, like other quinazolines, is characterized by its bicyclic system consisting of a benzene ring fused to a pyrimidine ring, which is a key feature contributing to its biological activities (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazoline derivatives engage in various chemical reactions, benefiting from their inherent nucleophilic and electrophilic sites, which allow for regioselective annulation and the introduction of diverse substituents. These chemical properties underpin the synthetic versatility of quinazolines, facilitating the development of compounds with enhanced pharmacological profiles (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure, particularly the nature and position of substituents on the quinazoline core. These properties are critical for the pharmacokinetics and pharmaceutical formulation of quinazoline-based drugs.
Chemical Properties Analysis
The chemical behavior of N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide is marked by its interactions with biological targets, primarily through hydrogen bonding and π-π stacking, attributed to its quinazoline moiety. Such interactions are fundamental to its mode of action as a potential therapeutic agent, affecting its binding affinity and specificity towards various enzymes and receptors (Tamatam, Kim, & Shin, 2023).
科学研究应用
抗癌活性
喹唑啉衍生物,包括与N-(3,4-二甲氧基苯基)-3-(2,4-二氧代-1H-喹唑啉-3-基)丙酰胺结构相关的化合物,已被广泛研究其抗癌特性。这些化合物已显示出对各种癌细胞系具有显著的抗肿瘤活性,包括肾脏、肺部、白血病和乳腺癌细胞。例如,某些喹唑啉酮类似物在不同肿瘤亚组织中展示了广谱抗肿瘤效率,其中一些化合物对肾脏和肺癌细胞系表现出特异性活性(Mohamed et al., 2016; Al-Suwaidan et al., 2016)。
抗病毒活性
对喹唑啉-4-基氨基衍生物的研究显示了它们在抗病毒应用中的潜力。某些合成化合物对烟草花叶病毒(TMV)显示出中等至良好的活性,突显了喹唑啉骨架在开发新的抗病毒药物中的实用性(Luo et al., 2012)。
除草活性
喹唑啉衍生物也已被研究其除草特性。对某些化合物的合成和评估显示了有效的除草活性,进一步拓展了基于喹唑啉的化学品在农业应用中的应用范围(Liu et al., 2008)。
其他生物效应
除了抗癌、抗病毒和除草活性外,喹唑啉衍生物还被研究其各种生物效应。这些包括在治疗高血压、病毒感染、肿瘤、疟疾以及作为α-1-肾上腺素受体拮抗剂方面的潜在应用。这些化合物的广泛药理学特性归因于它们的结构多样性和与各种生物靶点相互作用的能力(Mizukawa et al., 2021; Abou-Seri et al., 2011)。
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-26-15-8-7-12(11-16(15)27-2)20-17(23)9-10-22-18(24)13-5-3-4-6-14(13)21-19(22)25/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFTHCSOQSEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)

![2,4,6-trimethyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2497237.png)
![6-Phenyl-2-[1-(2-pyridazin-3-yloxyacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2497238.png)
![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)

![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)

![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)